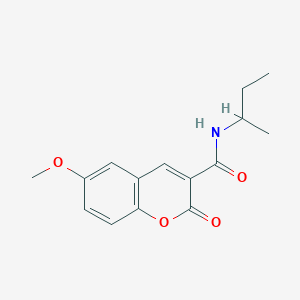

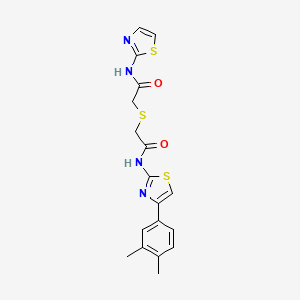

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement processes. These syntheses are characterized by the formation of chromene derivatives through complex organic reactions, highlighting the diversity in the chromene scaffold's synthetic approaches (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structures of chromene derivatives, including N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide analogs, have been studied using X-ray diffraction analysis. These compounds often crystallize in specific space groups, with their molecular conformation influenced by factors such as the positioning of substituents and intramolecular hydrogen bonding. The structural analyses provide insight into the conformational preferences and stabilization mechanisms of these molecules (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives engage in a variety of chemical reactions, underlining their versatile chemical properties. These reactions include cyclocoupling, which allows for the synthesis of complex chromene structures. The reactivity of these compounds is significantly influenced by their specific functional groups, leading to a wide range of potential chemical transformations (Nizami & Hua, 2018).

Physical Properties Analysis

The physical properties of chromene derivatives are determined by their molecular structure, with specific attention to crystallography and solvatochromism. These properties are crucial for understanding the compound's behavior in various environments, including their solubility, crystallization patterns, and interactions with solvents. Studies on solvatochromism, in particular, highlight how changes in solvent polarity can affect the optical properties of chromene compounds (Chitreddy & Shanmugam, 2017).

科学的研究の応用

Synthesis and Characterization

Studies have developed methods for synthesizing chromene derivatives, highlighting their structural characteristics and potential for forming supramolecular assemblies. For instance, Reis et al. (2013) discussed the crystallization of chromene derivatives, revealing their anti-rotamer conformation and the potential for forming hemihydrate complexes (Reis, Gaspar, Borges, Gomes, & Low, 2013). Additionally, Chen et al. (2012) synthesized dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, highlighting its structural properties through X-ray diffraction analysis (Chen, Ye, & Hu, 2012).

Photophysical Behavior and Supramolecular Assemblies

Aliaga et al. (2015) investigated the interaction between cucurbit[7]uril and coumarin-derivative dyes, leading to the formation of supramolecular ternary complexes with mercuric ions. This study highlights the potential of chromene derivatives in forming complexes that exhibit unique photophysical behaviors (Aliaga, García‐Río, Pessêgo, Montecinos, Fuentealba, Uribe, Martín-Pastor, & García-Beltrán, 2015).

Biological Applications

Research has also explored the biological applications of chromene derivatives. For instance, Saeedi et al. (2017) synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their anti-ChE activity and potential for Alzheimer's disease treatment. One compound, in particular, demonstrated good anti-acetylcholinesterase activity and neuroprotective effects (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017).

Antimicrobial Activity

Raval, Naik, and Desai (2012) utilized a microwave-assisted synthesis approach to create chromene-3-carboxamide derivatives, evaluating their antimicrobial activity. This study provides insights into the potential of these compounds as antimicrobial agents, highlighting their efficacy against various bacterial strains (Raval, Naik, & Desai, 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-butan-2-yl-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)12-8-10-7-11(19-3)5-6-13(10)20-15(12)18/h5-9H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOQUKKHSVAURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)